Benzenemethanol, 3-(2-phenylethyl)-

Description

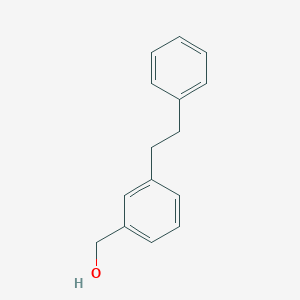

Benzenemethanol, 3-(2-phenylethyl)- (CAS No. 123926-50-1) is a benzyl alcohol derivative characterized by a phenethyl group (-CH₂CH₂C₆H₅) attached to the benzene ring at the 3-position. Its molecular formula is C₁₅H₁₆O, with a calculated molecular weight of 212.29 g/mol. The compound’s structure comprises a methanol group (-CH₂OH) substituted on the benzene ring, further modified by a 2-phenylethyl moiety.

Properties

CAS No. |

123926-50-1 |

|---|---|

Molecular Formula |

C15H16O |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

[3-(2-phenylethyl)phenyl]methanol |

InChI |

InChI=1S/C15H16O/c16-12-15-8-4-7-14(11-15)10-9-13-5-2-1-3-6-13/h1-8,11,16H,9-10,12H2 |

InChI Key |

DELVHZKYKCJADV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=CC=C2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzenemethanol, 3-(2-phenylethyl)- with structurally related benzenemethanol and benzeneethanol derivatives, highlighting key differences in substituents, molecular properties, and applications:

Structural and Functional Differences

- Substituent Effects: The 3-(2-phenylethyl) group in the target compound introduces steric bulk and lipophilicity compared to simpler derivatives like 3-hydroxybenzenemethanol or 3-phenoxybenzenemethanol. This may influence solubility and reactivity in synthetic pathways .

- Biological Activity: While 2-phenylethanol (benzeneethanol) is well-documented for antimicrobial and fragrance applications , the target compound’s bioactivity remains unstudied. However, structurally similar phenethyl-substituted compounds (e.g., N-(2-Phenylethyl)acetamide) show moderate acetylcholinesterase inhibition in fungal metabolites .

- Synthetic Utility: Derivatives like 3-(3,5-dimethyl-4-isoxazolyl)-5-hydroxy-α-phenylbenzenemethanol (CAS 1429129-68-9) demonstrate the role of benzenemethanol scaffolds in drug discovery, particularly for kinase-targeted therapies .

Physicochemical Properties

- Polarity: The absence of polar groups (e.g., -OH or -OCH₃) in the target compound reduces hydrogen-bonding capacity compared to 3-hydroxybenzenemethanol or 3-phenoxybenzenemethanol, likely affecting its solubility in aqueous media .

Notes

Synthesis Challenges : The steric hindrance from the 3-(2-phenylethyl) group may complicate synthetic routes, requiring tailored catalysts or protection-deprotection strategies.

Research Gaps: No direct studies on the target compound’s bioactivity or industrial applications were found.

Safety and Handling: While benzenemethanol derivatives generally require standard laboratory precautions (e.g., ventilation, gloves), specific toxicity data for this compound are unavailable .

Preparation Methods

Substrate Preparation and Reaction Dynamics

A critical precursor is 3-bromobenzaldehyde , which undergoes nucleophilic addition with phenethylmagnesium bromide (C₆H₅CH₂CH₂MgBr) in tetrahydrofuran (THF) under reflux. The reaction proceeds via the formation of a magnesium alkoxide intermediate, which is hydrolyzed to yield 3-(2-phenylethyl)benzaldehyde . Subsequent reduction of the aldehyde to the primary alcohol is achieved using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Key Data:

Challenges and Optimizations

Regioselectivity issues may arise if the benzaldehyde derivative contains competing electrophilic sites. To mitigate this, electron-withdrawing groups (e.g., nitro) can be introduced temporarily to direct the Grignard reagent to the desired position, followed by deprotection. Additionally, strict anhydrous conditions are essential to prevent premature quenching of the Grignard reagent.

Catalytic Hydrogenation of Ketone Precursors

Hydrogenation offers a high-yield route to alcohols when starting from ketones. For Benzenemethanol, 3-(2-phenylethyl)-, this method requires synthesizing 3-(2-phenylethyl)benzophenone followed by reduction.

Ketone Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation of benzene derivatives with β-phenylpropanoyl chloride (C₆H₅CH₂CH₂COCl) in the presence of AlCl₃ generates the ketone precursor. This reaction is highly sensitive to the electronic environment of the aromatic ring; electron-donating groups enhance reactivity but may hinder regioselectivity.

Example Protocol:

Hydrogenation Conditions and Catalysts

The ketone is reduced using hydrogen gas (H₂) under pressure with a palladium-on-carbon (Pd/C) catalyst. Elevated temperatures (50–70°C) and polar solvents like ethanol enhance reaction rates.

Optimized Parameters:

Chlorination-Reduction Sequences

Patents describe chlorination followed by hydrogenolysis as a robust method for benzyl alcohol derivatives. For example, 2-methyl-3-chloromethylbiphenyl is reduced using H₂ and Raney nickel to yield 2-methyl-3-phenylbenzyl alcohol. Adapting this approach:

Chlorination of Methyl-Substituted Arenes

Chlorine gas reacts with 3-(2-phenylethyl)toluene at 40–120°C under UV light to form the chloromethyl intermediate. Excess chlorine must be avoided to prevent polychlorination.

Catalytic Hydrogenolysis

The chlorinated intermediate is hydrogenated using Pd/C or Raney nickel in acetic acid. This step cleaves the C-Cl bond, replacing it with a hydroxyl group.

Critical Parameters:

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for identifying Benzenemethanol, 3-(2-phenylethyl)- in complex biological matrices?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used. For GC-MS, derivatization (e.g., silylation) improves volatility and detection sensitivity . In LC-MS, electrospray ionization (ESI) in both positive and negative modes enhances coverage of polar metabolites. Retention indices and high-resolution mass spectrometry (HRMS) with error margins <5 ppm are critical for accurate identification .

Q. How can researchers optimize synthesis protocols for 3-(2-phenylethyl)-substituted benzyl alcohols?

- Methodology : Start with Friedel-Crafts alkylation or Heck coupling to introduce the phenylethyl group. Purify intermediates via silica gel chromatography (hexane/ethyl acetate gradients) and confirm regioselectivity using nuclear magnetic resonance (NMR) (e.g., H and C). Monitor reaction progress with thin-layer chromatography (TLC) and characterize final products via HRMS and infrared (IR) spectroscopy .

Q. What stability considerations are essential for storing Benzenemethanol, 3-(2-phenylethyl)-?

- Methodology : Store at 0–6°C in amber vials to prevent photodegradation. Use inert atmospheres (argon/nitrogen) to minimize oxidation. Monitor degradation via accelerated stability studies (40°C/75% relative humidity) and analyze degradation products using GC-MS or LC-MS .

Q. How should researchers interpret conflicting spectral data for structural analogs?

- Methodology : Compare fragmentation patterns in HRMS with databases like NIST or Adams’ Identification of Essential Oil Components. Cross-validate with 2D NMR (COSY, HSQC) to resolve positional isomerism. For example, distinguish 3-(2-phenylethyl) from 4-substituted isomers using NOESY correlations .

Advanced Research Questions

Q. How can metabolomics workflows differentiate Benzenemethanol, 3-(2-phenylethyl)- from its isomers in plant extracts?

- Methodology : Combine orthogonal techniques:

- LC-HRMS/MS : Use collision-induced dissociation (CID) to compare fragment ions.

- Ion mobility spectrometry (IMS) : Separate isomers based on drift time differences.

- Isotopic labeling : Track biosynthetic pathways to confirm natural occurrence .

Q. What experimental strategies address contradictions in reported bioactivity data for 3-(2-phenylethyl)-substituted compounds?

- Methodology :

- Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple cell lines.

- Metabolite profiling : Use in vitro models (e.g., liver microsomes) to identify active metabolites.

- Orthogonal assays : Compare results from fluorescence-based and radiometric assays to rule out interference .

Q. How can kinetic isotope effects (KIEs) elucidate degradation pathways of Benzenemethanol, 3-(2-phenylethyl)- under environmental conditions?

- Methodology :

- Synthesize deuterated analogs (e.g., H at benzylic positions).

- Expose to UV light or reactive oxygen species (ROS) and monitor degradation via LC-MS.

- Calculate KIEs () to identify rate-determining steps (e.g., hydrogen abstraction vs. electron transfer) .

Q. What computational tools predict the chromatographic behavior of 3-(2-phenylethyl)-substituted benzyl alcohols?

- Methodology :

- Quantitative structure-retention relationship (QSRR) models : Use molecular descriptors (e.g., logP, polar surface area) to predict retention times.

- Machine learning : Train algorithms on public datasets (e.g., GNPS) to optimize LC gradients.

- Validate predictions against experimental GC-MS data from curry leaf extract studies .

Q. How do synergistic interactions between 3-(2-phenylethyl)-substituted compounds and plant metabolites enhance bioactivity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.